Boc-D-Glu(Ochex)-Oh Boc-D-Glu(Ochex)-Oh
Brand Name: Vulcanchem
CAS No.: 133464-27-4
VCID: VC21540543
InChI: InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O
Molecular Formula: C16H27NO6
Molecular Weight: 329.39 g/mol

Boc-D-Glu(Ochex)-Oh

CAS No.: 133464-27-4

Cat. No.: VC21540543

Molecular Formula: C16H27NO6

Molecular Weight: 329.39 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Glu(Ochex)-Oh - 133464-27-4

CAS No. 133464-27-4
Molecular Formula C16H27NO6
Molecular Weight 329.39 g/mol
IUPAC Name (2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
Standard InChI Key FDNMLANBNJDIRG-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O

Chemical Identity and Structural Characteristics

Boc-D-Glu(Ochex)-Oh, scientifically known as (R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid, features a D-glutamic acid backbone with strategically positioned protecting groups. The compound's alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, while the gamma-carboxyl group forms an ester with cyclohexanol, leaving the alpha-carboxyl group free for further chemical modifications .

The compound is also referred to as (2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid and Boc-D-glutamic acid gamma-cyclohexyl ester in scientific literature . Its systematic structure consists of a D-glutamic acid residue with specific modifications that make it particularly valuable for peptide synthesis applications.

Identification Information

The following table summarizes key identification parameters for Boc-D-Glu(Ochex)-Oh:

ParameterValueSource
CAS Number133464-27-4
Molecular FormulaC16H27NO6
Molecular Weight329.39 g/mol
IUPAC Name(R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid
MDL NumberMFCD00076929
Canonical SMILESCC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O

Physical and Chemical Properties

Boc-D-Glu(Ochex)-Oh possesses distinct physicochemical properties important for its applications in chemical synthesis and pharmaceutical research:

PropertyValueSource
Physical StateSolid
Density1.2±0.1 g/cm³
Boiling Point502.6±45.0 °C at 760 mmHg
Flash Point257.8±28.7 °C
LogP3.65
Polar Surface Area101.93 Ų
Vapor Pressure0.0±2.8 mmHg at 25°C
Refractive Index1.498
Recommended StorageRefrigerated

Synthesis and Preparation Methods

The synthesis of Boc-D-Glu(Ochex)-Oh typically involves selective protection strategies applied to D-glutamic acid. While specific synthesis protocols vary, the general approach includes:

  • Protection of the alpha-amino group with di-tert-butyl dicarbonate (Boc2O) under basic conditions

  • Selective esterification of the gamma-carboxyl group with cyclohexanol

  • Purification through crystallization or chromatographic techniques

The preparation requires careful control of reaction conditions to ensure selectivity between the alpha and gamma carboxyl groups of glutamic acid. Similar approaches have been documented in the synthesis of related compounds such as Boc-Glu[Oβ(Alloc-Thr-α-O-cHex)]-OH, which was utilized in the chemical synthesis of ester insulin .

Stock Solution Preparation

For laboratory applications, stock solutions can be prepared according to the specifications in the following table:

Desired ConcentrationAmount Required for 1 mgAmount Required for 5 mgAmount Required for 10 mg
1 mM3.0358 mL15.1791 mL30.3582 mL
5 mM0.6072 mL3.0358 mL6.0716 mL
10 mM0.3036 mL1.5179 mL3.0358 mL

Table adapted from product information

For optimal solubility, heating the sample to 37°C followed by ultrasonic bath treatment is recommended. Stock solutions should be stored in separate packages to prevent degradation from repeated freeze-thaw cycles .

Applications in Scientific Research

Peptide Synthesis

Boc-D-Glu(Ochex)-Oh serves as a critical building block in solid-phase peptide synthesis, particularly in the Boc-chemistry approach. Its unique structure enables controlled peptide elongation with the following advantages:

  • The Boc group protects the alpha-amino function during coupling reactions and can be selectively removed using mild acidic conditions

  • The cyclohexyl ester provides protection for the gamma-carboxyl group

  • The free alpha-carboxyl group allows for attachment to solid supports or coupling with other amino acids

In advanced peptide synthesis applications, Boc-D-Glu(Ochex)-Oh has been employed in creating complex peptide structures. For example, related protected glutamic acid derivatives have been utilized in the fully convergent chemical synthesis of ester insulin, where they facilitate the formation of branched peptide architectures .

Drug Development Applications

The incorporation of D-amino acid derivatives like Boc-D-Glu(Ochex)-Oh in peptide-based drugs offers several potential advantages:

  • Enhanced stability against enzymatic degradation compared to L-amino acid counterparts

  • Modified pharmacokinetic properties

  • Potential for novel biological activities

Related glutamic acid derivatives have demonstrated utility in designing drug delivery systems that enhance solubility and stability of therapeutic agents . The cyclohexyl ester function introduces lipophilicity that may improve cell membrane penetration of peptide-based pharmaceuticals.

Bioconjugation and Neurobiological Research

Boc-D-Glu(Ochex)-Oh and similar compounds play important roles in:

  • Bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents

  • Development of targeted therapies and diagnostics

  • Neurobiological studies, particularly in understanding glutamate signaling pathways crucial for addressing neurological disorders

These applications highlight the compound's versatility beyond basic peptide chemistry, extending to advanced biomedical research domains.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator